molecular formula C22H19ClO5 B11636986 8-{2-[(2-Chlorobenzyl)oxy]benzylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione

8-{2-[(2-Chlorobenzyl)oxy]benzylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione

Cat. No.: B11636986
M. Wt: 398.8 g/mol
InChI Key: KNNQSJBEQNPPEZ-UHFFFAOYSA-N
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Description

8-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which is fused with a dioxaspiro ring system and substituted with a chlorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization reactions to form the spirocyclic core. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

8-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOCH3). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

8-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H19ClO5

Molecular Weight

398.8 g/mol

IUPAC Name

8-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C22H19ClO5/c23-18-9-3-1-8-16(18)14-26-19-10-4-2-7-15(19)13-17-20(24)27-22(28-21(17)25)11-5-6-12-22/h1-4,7-10,13H,5-6,11-12,14H2

InChI Key

KNNQSJBEQNPPEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)C(=O)O2

Origin of Product

United States

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